

Application Notes and Protocols for Intraperitoneal Administration of Diclofensine in Rats

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Compound of Interest

Compound Name: *Diclofensine*

Cat. No.: *B1196589*

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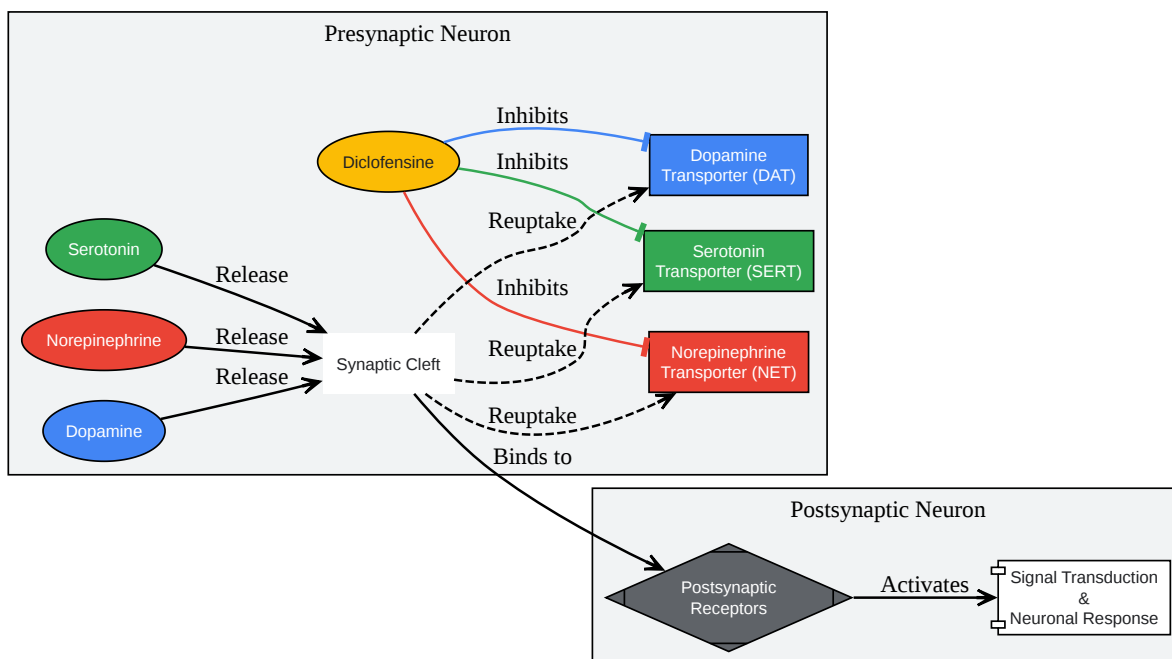
For Researchers, Scientists, and Drug Development Professionals

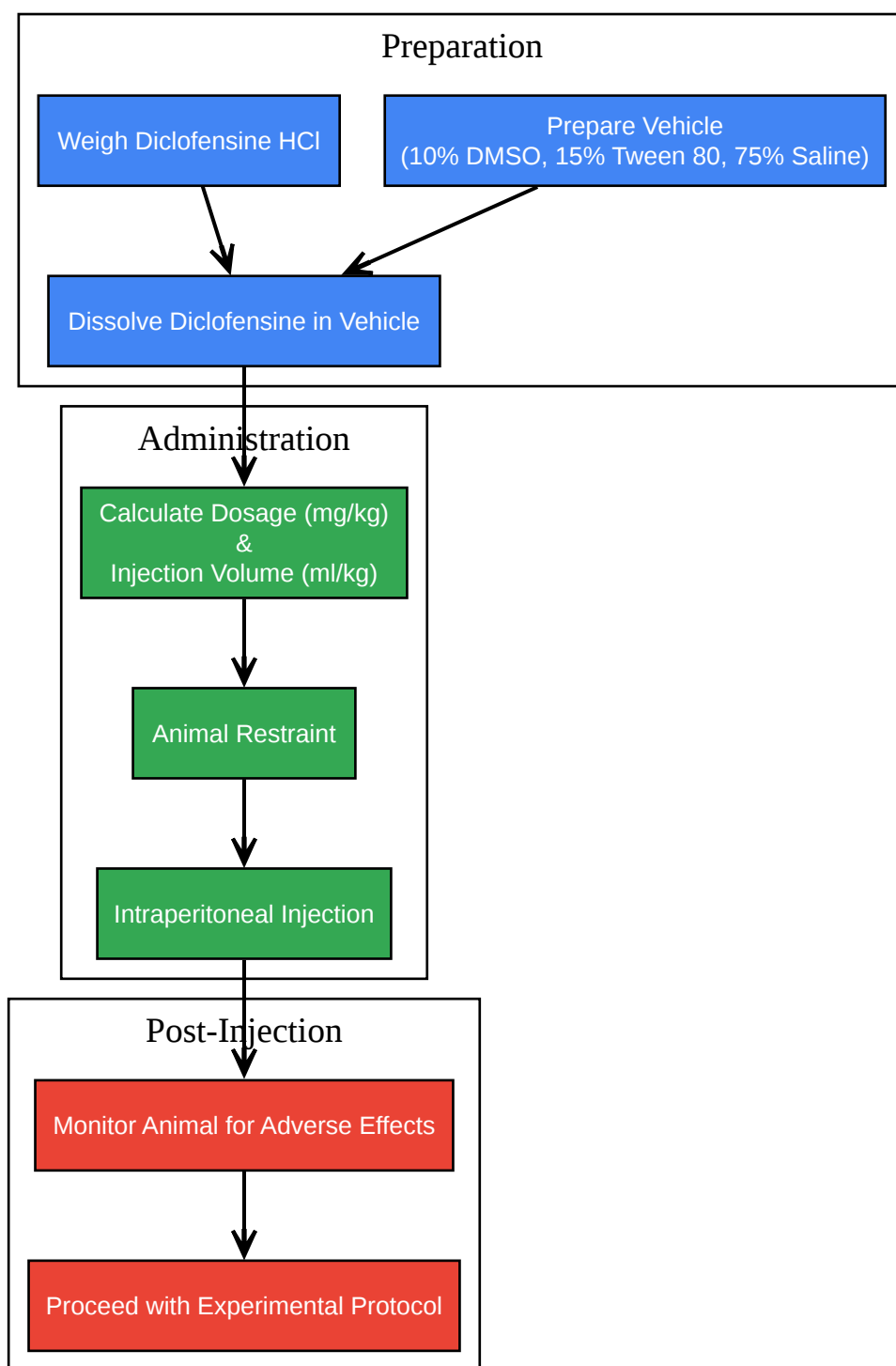
These application notes provide a comprehensive guide for the preparation and intraperitoneal (IP) administration of **diclofensine** in rats for preclinical research. The protocols outlined below are based on established methodologies and aim to ensure consistent and reliable experimental outcomes.

Overview and Mechanism of Action

Diclofensine is a triple reuptake inhibitor, which potently blocks the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] This simultaneous inhibition of monoamine reuptake leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic, noradrenergic, and serotonergic neurotransmission. This mechanism of action is the basis for its investigation as an antidepressant with potential efficacy for motivational and effort-related symptoms.[3][4]

Signaling Pathway of Diclofensine





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